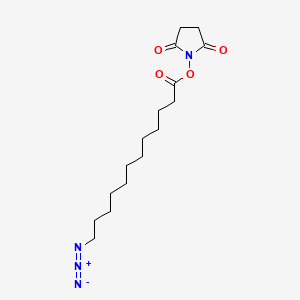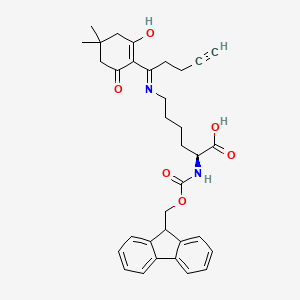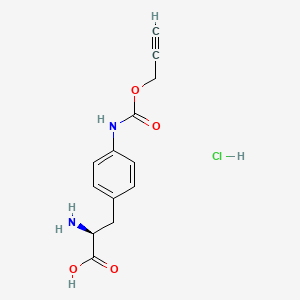
Fmoc-Phe(4-NH-Poc)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Phe(4-NH-Poc) is a click chemistry reagent containing an azide group. It is used as an orthogonally protected building block in solid-phase peptide synthesis . The Poc-group can be further modified using Click-chemistry .
Synthesis Analysis
The synthesis of Fmoc-Phe(4-NH-Poc) involves the use of the conventionally acid-stable 9-fluorenylmethoxycarbonyl (Fmoc) group, which is one of the most widely used N-protection groups in solid- and solution-phase synthesis . The Fmoc group is removed using a basic secondary amine nucleophile . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported .Molecular Structure Analysis
Supramolecular structures of Fmoc-Phe(4-NH-Poc) are produced by in situ enzymatic condensation . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .Chemical Reactions Analysis
The chemical reactions involving Fmoc-Phe(4-NH-Poc) include the enzymatic condensation of Fmoc-Phe(4-NH-Poc) with Phe-NH2 . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-Phe(4-NH-Poc) is 484.5 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 10 .Applications De Recherche Scientifique
Peptide Synthesis
“Fmoc-L-Phe(4-NH-Poc)-OH” is used as an orthogonally protected building block in solid-phase peptide synthesis . This process involves the step-by-step addition of amino acids to a growing peptide chain, which is anchored to insoluble resin beads. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions.
Click Chemistry
This compound is a click chemistry reagent containing an azide group . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, often used in the creation of small molecule libraries for drug discovery.
Nanostructure Formation
“Fmoc-Phe(4-NH-Poc)” has been used in the formation of tunable nanostructures . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of the substituent, resulting in tunable nanoscale morphologies .
Hydrogel Formation
Fmoc-derivatives of peptides have been found to form self-supporting hydrogels . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of peptides, including “Fmoc-L-Phe(4-NH-Poc)-OH”, have shown potential for tissue engineering . For instance, the Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Bioprinting Applications
Fmoc-derivatives of peptides have been proposed as scaffolds for bioprinting applications . Bioprinting is a technique used to create three-dimensional cell patterns using a layer-by-layer method to generate tissue-like structures that are later used in medical and tissue engineering fields .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-15-35-27(33)29-19-13-11-18(12-14-19)16-25(26(31)32)30-28(34)36-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFSUEVOFDZDOV-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Phe(4-NH-Poc)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














